molecular formula C14H10Br2N2O4 B255115 N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide

N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide

Cat. No. B255115
M. Wt: 430.05 g/mol
InChI Key: KPIAKJSLOJWBTQ-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide, also known as DBHB, is a chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide is not fully understood, but studies suggest that it may induce apoptosis (programmed cell death) in cancer cells through the activation of caspase enzymes. Additionally, this compound may inhibit bacterial growth through the disruption of bacterial cell walls or by inhibiting bacterial enzymes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of bacterial growth. Additionally, this compound has been found to have antioxidant activity, which could be useful in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide in lab experiments is its selectivity towards cancer cells, which could reduce the potential for side effects compared to traditional chemotherapy drugs. Additionally, this compound has shown promising results as an antimicrobial agent, which could be useful in developing new antibiotics. However, one limitation of using this compound in lab experiments is its low solubility in water, which could make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide, including investigating its potential use in combination with other chemotherapy drugs to enhance its effectiveness, exploring its mechanism of action in more detail, and developing more soluble forms of the compound for in vivo use. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications, including cancer treatment, antimicrobial activity, and antioxidant properties. While further research is needed to fully understand its mechanism of action and potential uses, this compound could be a promising candidate for the development of new cancer treatments and antibiotics.

Synthesis Methods

N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide can be synthesized through a multistep process involving the reaction of 4-hydroxybenzohydrazide with 3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-aldehyde in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide has been investigated for its potential use in various scientific research applications, including cancer treatment, antimicrobial activity, and antioxidant properties. Studies have shown that this compound exhibits cytotoxicity against cancer cells, with a higher selectivity towards cancer cells than normal cells. Additionally, this compound has shown promising results as an antimicrobial agent against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, this compound has demonstrated antioxidant activity, which could be useful in preventing oxidative stress-related diseases.

properties

Molecular Formula

C14H10Br2N2O4

Molecular Weight

430.05 g/mol

IUPAC Name

N//'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide

InChI

InChI=1S/C14H10Br2N2O4/c15-10-5-8(12(20)11(16)13(10)21)6-17-18-14(22)7-1-3-9(19)4-2-7/h1-6,17,19,21H,(H,18,22)/b8-6-

InChI Key

KPIAKJSLOJWBTQ-VURMDHGXSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NN/C=C\2/C=C(C(=C(C2=O)Br)O)Br)O

SMILES

C1=CC(=CC=C1C(=O)NNC=C2C=C(C(=C(C2=O)Br)O)Br)O

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC=C2C=C(C(=C(C2=O)Br)O)Br)O

Origin of Product

United States

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